17-epi-Desogestrel
CAS No.:
Cat. No.: VC0210092
Molecular Formula: C₂₂H₃₀O
Molecular Weight: 310.47
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₃₀O |
|---|---|
| Molecular Weight | 310.47 |
Introduction
Chemical Structure and Properties
Structural Characteristics and Nomenclature
Desogestrel is chemically described as 11,11-methylene-17α-ethynyl-18-methyl-δ4-estren-17β-ol, having a 17α-ethynyl group and a 17β-hydroxyl group . The compound includes an 11,11-methylene bridge and an 18-methyl substituent on the estrane skeleton.
In contrast, 17-epi-Desogestrel would maintain the same molecular framework but with inverted stereochemistry at position 17, potentially affecting:
Physical and Chemical Properties
Based on the properties of desogestrel, the following characteristics can be anticipated for 17-epi-Desogestrel:
The stereochemical inversion at the 17-position would likely influence crystalline structure, potentially affecting physical properties such as melting point and solubility.
Synthesis Methodologies
Purification and Characterization
Purification of 17-epi-Desogestrel would likely require chromatographic techniques similar to those used for desogestrel. Characterization would necessitate:
-
High-resolution mass spectrometry
-
Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR)
-
X-ray crystallography to confirm stereochemistry
-
Optical rotation measurements to determine [α]D value, which would differ from desogestrel's reported [α]D of +55°C (in CHCl₃)
Pharmacological Properties
Metabolism and Bioavailability
Desogestrel serves as a prodrug that undergoes rapid and nearly complete absorption, followed by conversion to etonogestrel (3-ketodesogestrel), its biologically active metabolite . After oral administration, desogestrel demonstrates approximately 84% relative bioavailability as measured by serum etonogestrel levels .
For 17-epi-Desogestrel, key pharmacological questions include:
-
Whether similar metabolic conversion occurs
-
If a different active metabolite is produced
-
How stereochemical inversion affects first-pass metabolism
-
Potential alterations in bioavailability and binding profiles
Pharmacokinetic Profile
Desogestrel exhibits specific pharmacokinetic characteristics that may differ for 17-epi-Desogestrel:
Receptor Interactions and Pharmacodynamics
Desogestrel's active metabolite demonstrates high affinity for progesterone receptors while exhibiting minimal cross-reactivity with other steroid receptors. The stereochemical configuration at position 17 plays a critical role in this selective binding profile.
For 17-epi-Desogestrel, stereochemical inversion could potentially:
-
Alter progesterone receptor binding affinity
-
Modify selectivity for progesterone receptor subtypes
-
Change cross-reactivity with other steroid receptors
-
Influence potency and efficacy profiles
Clinical Research and Findings
Ovulation Inhibition and Contraceptive Efficacy
Studies on desogestrel provide valuable methodological frameworks for investigating 17-epi-Desogestrel. Research has shown that desogestrel-containing contraceptives effectively inhibit ovulation. In one study examining a contraceptive regimen containing desogestrel, treatment resulted in anovulation in all women across multiple treatment cycles .
During treatment with desogestrel, some women demonstrated follicular development (follicle size ≥ 15 mm) despite anovulation , suggesting incomplete suppression of folliculogenesis despite effective contraception. Whether 17-epi-Desogestrel would demonstrate similar or different patterns of ovarian activity suppression remains an open research question.
Bleeding Patterns and Cycle Control
A significant consideration in progestin-based contraceptives is the impact on menstrual bleeding patterns. Studies comparing desogestrel with other progestins have evaluated bleeding profiles as primary endpoints . In a comparative study between drospirenone and desogestrel, researchers analyzed the proportion of women experiencing unscheduled bleeding or spotting across multiple treatment cycles .
For 17-epi-Desogestrel, bleeding pattern studies would be essential to determine:
-
Incidence of breakthrough bleeding and spotting
-
Amenorrhea rates
-
Cycle predictability
-
User satisfaction and continuation rates
Future Research Directions
Several research priorities emerge for advancing understanding of 17-epi-Desogestrel:
-
Stereochemical synthesis and characterization studies to establish pure compound availability
-
In vitro receptor binding assays comparing with desogestrel and other progestins
-
Metabolic studies to identify active metabolites and transformation pathways
-
Pharmacokinetic investigations in animal models
-
Early-phase clinical trials to establish safety and preliminary efficacy
-
Comparative trials against established progestins
Such research would contribute valuable knowledge to steroid pharmacology and potentially yield contraceptive options with optimized properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume